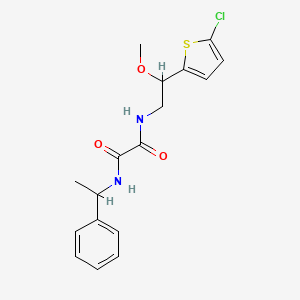

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-11(12-6-4-3-5-7-12)20-17(22)16(21)19-10-13(23-2)14-8-9-15(18)24-14/h3-9,11,13H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAMVRWSNPGWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H23ClN2O3S

- Molecular Weight : 370.9 g/mol

- CAS Number : 2034410-15-4

The structure includes a thiophene moiety, which is known for its role in various biological activities, and an oxalamide functional group that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors in the body. The presence of the thiophene ring suggests potential inhibition of certain enzyme pathways, possibly related to inflammation or cancer progression. Research indicates that compounds with similar structures often exhibit antifungal , antimicrobial , and anticancer properties.

Antifungal Activity

In vitro studies have shown that compounds containing chlorothiophene derivatives demonstrate significant antifungal activity. For instance, related compounds have been reported to exhibit activity against Candida albicans, comparable to established antifungal agents like miconazole . This suggests that this compound may also possess antifungal properties, warranting further investigation.

Antimicrobial Activity

Preliminary tests indicate that this compound may have broad-spectrum antimicrobial effects. Its structural components may enhance its ability to penetrate microbial membranes, leading to effective inhibition of growth in various pathogens. The specific interactions at the molecular level remain a focus for ongoing research.

Anticancer Potential

The oxalamide group in this compound could play a crucial role in anticancer activity by targeting specific cancer cell pathways. Research into similar oxalamide derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

- Antifungal Studies : A study demonstrated that a chlorothiophene derivative showed comparable efficacy to miconazole against Candida albicans in both in vitro and animal models . Such findings support the potential application of this compound as an antifungal agent.

- Antimicrobial Testing : In a recent investigation, derivatives with similar structural motifs exhibited significant antimicrobial activity against various strains of bacteria, suggesting that this compound may also be effective.

- Cancer Cell Studies : Research has indicated that oxalamide-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . This positions this compound as a candidate for further anticancer research.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives from the evidence, highlighting structural differences and associated properties:

Key Comparative Analysis

Substituent Impact on Bioactivity

- Antiviral Activity : Compound 15 () demonstrates that thiazole-pyrrolidine hybrids enhance binding to viral targets (e.g., HIV CD4-binding site). The target compound’s chlorothiophene moiety may similarly engage hydrophobic pockets in viral proteins, though its methoxyethyl chain could reduce steric hindrance compared to bulkier pyrrolidine groups .

- Enzyme Inhibition : Adamantyl-containing oxalamides () exhibit sEH inhibition due to adamantane’s rigid, lipophilic structure. The target compound’s phenylethyl group may mimic this rigidity but lacks adamantane’s metabolic stability .

Synthetic Challenges

- Stereoisomerism: Compound 15 () was synthesized as a 1:1 stereoisomeric mixture, highlighting challenges in controlling stereochemistry during amide coupling. The target compound’s methoxyethyl group may simplify synthesis by reducing stereochemical complexity .

- Purification: LC-MS and HPLC () are critical for ensuring >90% purity in oxalamides, particularly for pharmaceutical applications .

Data Table: Physicochemical Properties of Selected Oxalamides

Q & A

Basic: What synthetic methodologies are optimal for preparing N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step coupling reactions. Key steps include:

- Amide bond formation : React 5-chlorothiophen-2-yl-methoxyethylamine with oxalyl chloride under inert conditions (argon/nitrogen) to form the intermediate oxalamide .

- Nucleophilic substitution : Couple the intermediate with 1-phenylethylamine using a coupling agent like HATU or DCC in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column) to achieve >95% purity .

Optimization : Adjust stoichiometry (1:1.2 ratio of intermediates), control temperature (±2°C), and monitor reaction progress via TLC or LC-MS to terminate at ~90% conversion .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Answer:

- NMR : Use - and -NMR in DMSO- or CDCl to confirm substituent connectivity. For example, the methoxy group (-OCH) appears as a singlet at ~3.3 ppm, while thiophene protons resonate at 6.8–7.2 ppm .

- HRMS : Confirm molecular weight (CHClNOS, calc. 367.08) with <2 ppm error .

- X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained via vapor diffusion (e.g., dichloromethane/pentane) .

Basic: How can researchers determine the compound’s solubility, stability, and partition coefficient (logP)?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λ = 254 nm) .

- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via HPLC at 0, 6, 12, and 24 hrs .

- logP : Measure octanol/water partitioning using HPLC retention time correlation or computational tools like MarvinSuite .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Answer:

- Variable substituents : Synthesize analogs with modified thiophene (e.g., 5-bromo vs. 5-chloro) or phenylethyl groups (e.g., para-fluoro vs. methyl) .

- Assay selection : Test inhibition of target enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates. Compare IC values across analogs .

- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Advanced: What computational strategies predict this compound’s binding mode to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4JZH) to model interactions. Prioritize poses with hydrogen bonds to oxalamide carbonyls and hydrophobic contacts with thiophene .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Answer:

- Standardization : Re-run NMR under identical conditions (solvent, temperature, concentration) as conflicting studies .

- 2D techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping thiophene/methoxy signals) .

- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Advanced: What methodologies assess the compound’s stability under physiological conditions for drug development?

Answer:

- pH stability : Incubate in buffers (pH 1–10) at 37°C. Quantify degradation products via LC-MS/MS and identify hydrolyzed fragments (e.g., cleavage at oxalamide) .

- Thermal analysis : Perform DSC/TGA to determine melting point (expected ~180–190°C) and decomposition profile .

Advanced: How to investigate its mechanism as a potential enzyme inhibitor?

Answer:

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentration and measure .

- ITC : Quantify binding affinity () and stoichiometry by titrating compound into enzyme solution .

- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning of binding pocket residues) to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.